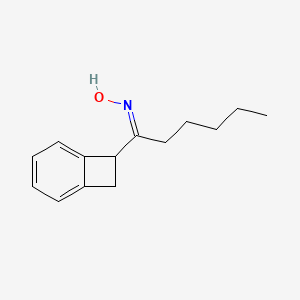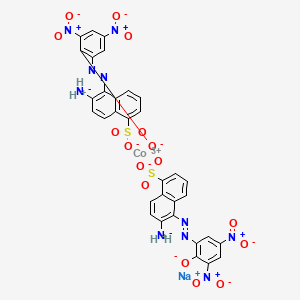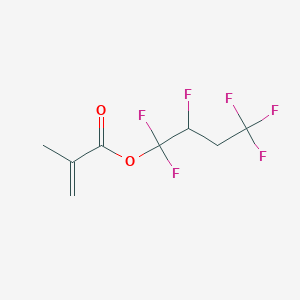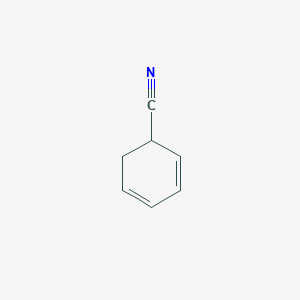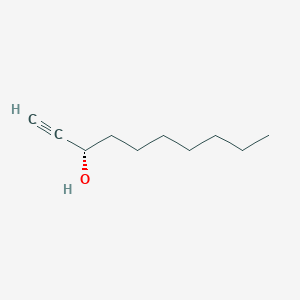
1-Decyn-3-ol, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyn-3-ol, (3S)- is an organic compound with the molecular formula C10H18O. It is a primary homo-propargylic alcohol derivative, characterized by the presence of a triple bond between the third and fourth carbon atoms in its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Decyn-3-ol, (3S)- can be synthesized through the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The process involves the following steps:
Preparation of Lithium Amide: Lithium is dissolved in 1,3-diaminopropane at room temperature, followed by heating at 70°C until a white suspension of lithium amide is formed.
Addition of Potassium tert-Butoxide: Potassium tert-butoxide is added to the mixture, resulting in a pale yellow solution.
Isomerization: 2-decyn-1-ol is added to the solution, leading to the formation of 1-Decyn-3-ol, (3S)-.
Industrial Production Methods
Industrial production methods for 1-Decyn-3-ol, (3S)- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Decyn-3-ol, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Semi-hydrogenation in the presence of Lindlar catalyst forms cis-3-decen-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lindlar catalyst is used for semi-hydrogenation.
Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: cis-3-decen-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Decyn-3-ol, (3S)- has numerous applications in scientific research:
Chemistry: Used as a starting material in the synthesis of 3′-deoxyribolactones and methyl 9-decynoate.
Biology: Evaluated for its toxicity on green algae, Pseudokirchneriella subcapitata.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Decyn-3-ol, (3S)- involves its interaction with specific molecular targets and pathways. For instance, during semi-hydrogenation, the compound interacts with the Lindlar catalyst, leading to the selective formation of cis-3-decen-1-ol . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decyn-1-ol: A structural isomer with the triple bond between the second and third carbon atoms.
3-Decyn-1-ol: Another isomer with the triple bond between the third and fourth carbon atoms, similar to 1-Decyn-3-ol, (3S)-.
Uniqueness
1-Decyn-3-ol, (3S)- is unique due to its specific stereochemistry and the position of the triple bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
74867-42-8 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(3S)-dec-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
DQBUGZRLSSLUKC-SNVBAGLBSA-N |
Isomerische SMILES |
CCCCCCC[C@@H](C#C)O |
Kanonische SMILES |
CCCCCCCC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


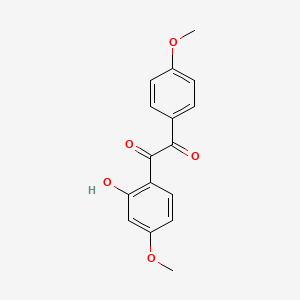
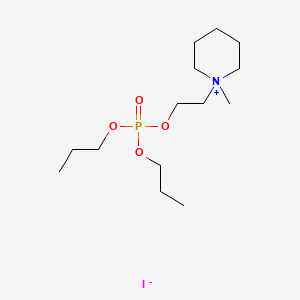
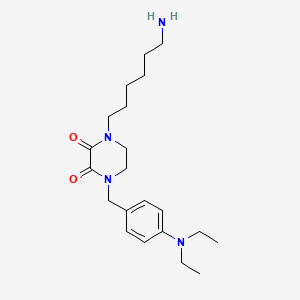
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
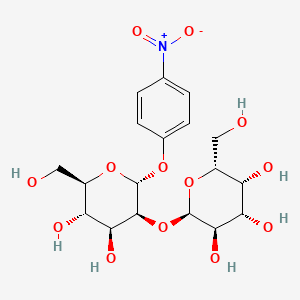
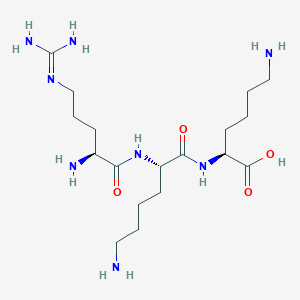
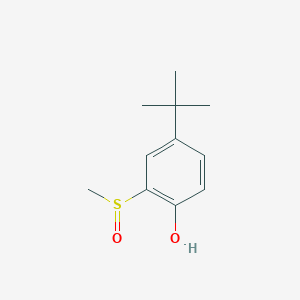
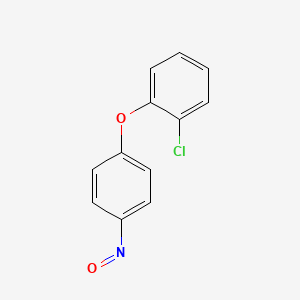
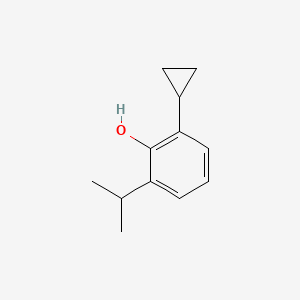
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
